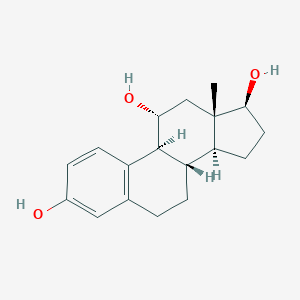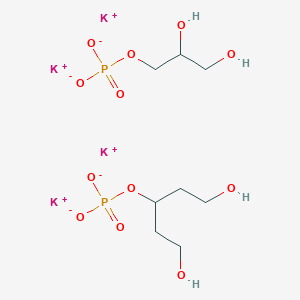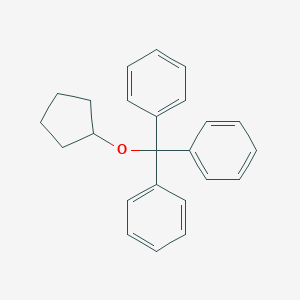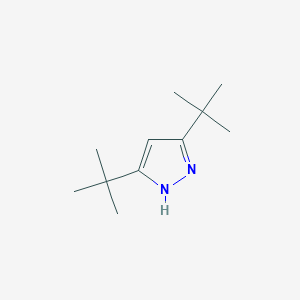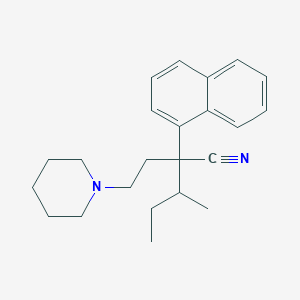
alpha-sec-Butyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-sec-Butyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile, commonly known as BAPEN, is a chemical compound that has been extensively studied for its applications in scientific research. This compound is a member of the family of naphthaleneacetonitriles, which are known for their ability to bind to specific receptors in the central nervous system. BAPEN has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mécanisme D'action
BAPEN binds to a specific receptor in the central nervous system known as the dopamine D3 receptor. This receptor is involved in the regulation of dopamine neurotransmission, which is critical for the regulation of mood, motivation, and reward. BAPEN has been found to have a high affinity for this receptor, which makes it an important tool for studying the dopamine system.
Effets Biochimiques Et Physiologiques
BAPEN has a wide range of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which can lead to increased motivation and reward-seeking behavior. BAPEN has also been found to have effects on the cardiovascular system, including the ability to lower blood pressure. In addition, BAPEN has been found to have potential anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
BAPEN has several advantages for use in laboratory experiments. It has a high affinity for the dopamine D3 receptor, which makes it an important tool for studying the dopamine system. BAPEN is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also limitations to the use of BAPEN in laboratory experiments. It is important to use the compound at the appropriate concentration, as higher concentrations can lead to non-specific effects. In addition, the effects of BAPEN can be influenced by other factors, such as the presence of other neurotransmitters.
Orientations Futures
There are several future directions for the study of BAPEN. One area of interest is the potential use of BAPEN in the treatment of addiction and other psychiatric disorders. BAPEN has been found to have effects on the dopamine system, which is involved in addiction and other psychiatric disorders. Another area of interest is the potential use of BAPEN in the treatment of cancer. BAPEN has been found to have potential anti-cancer effects, and further research is needed to explore this potential application. Finally, there is a need for further research into the mechanism of action of BAPEN, particularly in relation to its effects on the dopamine system.
Méthodes De Synthèse
BAPEN can be synthesized using a variety of methods, including the reaction of 1-naphthylacetonitrile with sec-butylamine and 2-piperidineethanol. The resulting compound can be purified using standard laboratory techniques, such as column chromatography. The purity of the compound is critical for its use in scientific research, as impurities can affect the results of experiments.
Applications De Recherche Scientifique
BAPEN has been extensively studied for its applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied. BAPEN has been used in studies of the central nervous system, particularly in studies of the dopamine system. It has also been used in studies of the cardiovascular system and in studies of cancer.
Propriétés
Numéro CAS |
1241-64-1 |
|---|---|
Nom du produit |
alpha-sec-Butyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile |
Formule moléculaire |
C23H30N2 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
3-methyl-2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)pentanenitrile |
InChI |
InChI=1S/C23H30N2/c1-3-19(2)23(18-24,14-17-25-15-7-4-8-16-25)22-13-9-11-20-10-5-6-12-21(20)22/h5-6,9-13,19H,3-4,7-8,14-17H2,1-2H3 |
Clé InChI |
MQWPYMFATWMENV-UHFFFAOYSA-N |
SMILES |
CCC(C)C(CCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
CCC(C)C(CCN1CCCCC1)(C#N)C2=CC=CC3=CC=CC=C32 |
Synonymes |
α-(1-Methylpropyl)-α-(2-piperidinoethyl)-1-naphthaleneacetonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



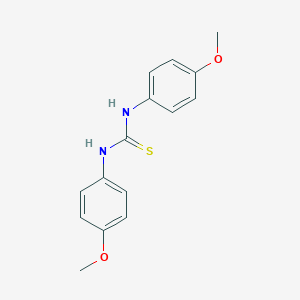
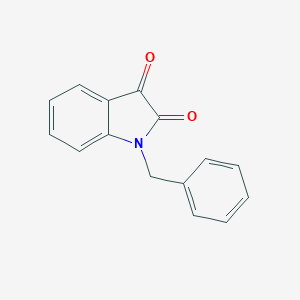
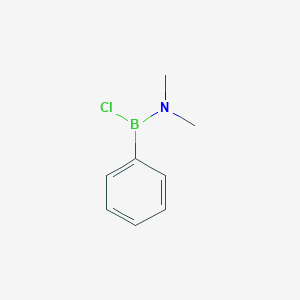
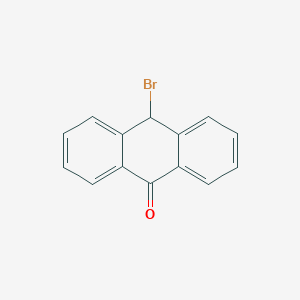
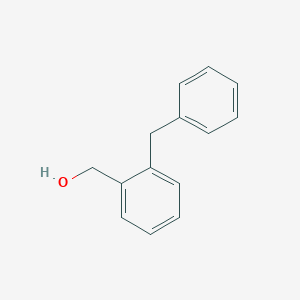
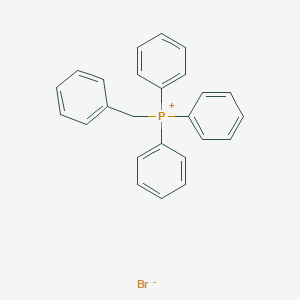
![2-Benzo[f]quinolin-3-yl-1,3-dioxoindene-4,5-disulfonic acid](/img/structure/B74120.png)
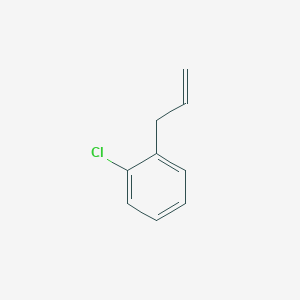

![4-[Bis(2-chloroethyl)amino]benzaldehyde](/img/structure/B74123.png)
